molecular formula C12H10FNO3 B13876246 methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate

methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate

Cat. No.: B13876246
M. Wt: 235.21 g/mol
InChI Key: LHIMERCRZDNCOC-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with a fluorine atom at the 6th position, a methyl group at the 3rd position, and a carboxylate ester at the 4th position. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The presence of the fluorine atom enhances its binding affinity to target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

  • Methyl 6-fluorochromone-2-carboxylate
  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Comparison: Compared to similar compounds, methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate exhibits unique properties due to the specific positioning of its functional groups. This uniqueness can result in different biological activities and chemical reactivity, making it a compound of interest for further research .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-6-10(12(16)17-2)8-5-7(13)3-4-9(8)14-11(6)15/h3-5H,1-2H3,(H,14,15)

InChI Key

LHIMERCRZDNCOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)NC1=O)C(=O)OC

Origin of Product

United States

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